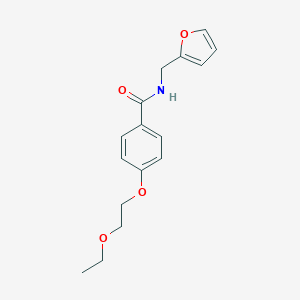
3,4-Dimethylphenyl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylphenyl 2-fluorobenzoate, also known as DMFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMFB is a member of the benzoate ester family and is widely used as a building block in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylphenyl 2-fluorobenzoate is not well understood. However, studies suggest that it may act as an inhibitor of certain enzymes that play a crucial role in various biological processes. 3,4-Dimethylphenyl 2-fluorobenzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects
3,4-Dimethylphenyl 2-fluorobenzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 3,4-Dimethylphenyl 2-fluorobenzoate has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dimethylphenyl 2-fluorobenzoate has several advantages as a building block for organic synthesis. It is readily available and can be synthesized in large quantities. It is also stable under a wide range of conditions, making it suitable for use in various chemical reactions. However, 3,4-Dimethylphenyl 2-fluorobenzoate has some limitations. It is toxic and can cause skin and eye irritation. Therefore, it should be handled with care. In addition, its mechanism of action is not well understood, which limits its potential applications in certain fields of research.
Direcciones Futuras
3,4-Dimethylphenyl 2-fluorobenzoate has several potential future directions in the field of organic synthesis. It can be used as a building block for the synthesis of new anti-cancer agents, anti-inflammatory agents, and anti-fungal agents. It can also be used in the synthesis of new materials with unique properties. In addition, further research is needed to understand its mechanism of action and potential applications in other fields of research, such as neuroscience and pharmacology.
Conclusion
In conclusion, 3,4-Dimethylphenyl 2-fluorobenzoate is a versatile building block that has gained significant attention in the scientific community due to its potential applications in various fields of research. It can be synthesized by the reaction of 3,4-dimethylphenol with 2-fluorobenzoyl chloride in the presence of a base. 3,4-Dimethylphenyl 2-fluorobenzoate has been extensively used in the synthesis of various organic compounds and has been shown to exhibit a range of biochemical and physiological effects. Although it has some limitations, 3,4-Dimethylphenyl 2-fluorobenzoate has several potential future directions in the field of organic synthesis.
Métodos De Síntesis
3,4-Dimethylphenyl 2-fluorobenzoate can be synthesized by the reaction of 3,4-dimethylphenol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an esterification process, resulting in the formation of 3,4-Dimethylphenyl 2-fluorobenzoate. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3,4-Dimethylphenyl 2-fluorobenzoate has been extensively used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It serves as a versatile building block due to its unique chemical properties, such as its ability to undergo various chemical reactions. 3,4-Dimethylphenyl 2-fluorobenzoate has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and anti-fungal agents, among others.
Propiedades
Nombre del producto |
3,4-Dimethylphenyl 2-fluorobenzoate |
|---|---|
Fórmula molecular |
C15H13FO2 |
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C15H13FO2/c1-10-7-8-12(9-11(10)2)18-15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |
Clave InChI |
NBDHVOYORWPBMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2F)C |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)


![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)